3-Ethylxanthine Possesses a 2-2.5x Higher Safety Margin than Theophylline for Bronchodilation
3-Ethylxanthine is reported to be equipotent to theophylline as a bronchodilator and cardiac stimulant. Crucially, it exhibits a markedly superior safety profile. In direct comparative toxicology studies, no emetic or other toxic effects were observed for 3-ethylxanthine at doses up to 2 to 2.5 times higher than the doses at which theophylline produced vomiting, convulsions, and death [1]. This establishes a quantifiable therapeutic window advantage for 3-ethylxanthine.
| Evidence Dimension | Therapeutic safety margin (toxic dose vs. effective dose) |
|---|---|
| Target Compound Data | No emetic/convulsive effects at doses 2-2.5x the toxic dose of theophylline |
| Comparator Or Baseline | Theophylline (1,3-dimethylxanthine): produces vomiting, convulsions, and death at equipotent bronchodilator doses |
| Quantified Difference | At least 2-2.5-fold higher safe dosage |
| Conditions | Comparative toxicology study in animal models (implied: standard rodent emesis/toxicity models) |
Why This Matters
This significant increase in the safety margin directly addresses the major clinical drawback of theophylline therapy, making 3-ethylxanthine a safer alternative for research models of bronchodilation and cardiac stimulation where off-target toxicity is a confounding factor.
- [1] US Patent 4338319. Method for the treatment of chronic obstructive airway or cardiac diseases. July 6, 1982. View Source
